(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO5S2/c1-27-19-10-7-14(21)11-20(19)29(25,26)22-15-8-9-16(22)13-18(12-15)28(23,24)17-5-3-2-4-6-17/h2-7,10-11,15-16,18H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLDBYMBWNRDLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane class, known for its potential as a monoamine reuptake inhibitor. This compound has garnered interest due to its possible therapeutic applications in treating various neuropsychiatric disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 345.5 g/mol. Its structure features a bicyclic framework that is characteristic of several pharmacologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C15H20FNO3S2 |
| Molecular Weight | 345.5 g/mol |
| CAS Number | 1790197-00-0 |
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class function primarily as monoamine reuptake inhibitors . They inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system (CNS), which is crucial for their antidepressant and anxiolytic effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of serotonin and norepinephrine transporters, which are critical targets for antidepressant activity . For instance:
- Serotonin Transporter Inhibition : The compound shows a high affinity for the serotonin transporter (SERT), leading to increased serotonin levels in synaptic clefts.
- Norepinephrine Transporter Inhibition : Similar effects are observed with norepinephrine transporters (NET), contributing to its potential antidepressant properties.
Animal Studies
Animal models have provided further insights into the efficacy of this compound. In rodent models of depression, administration of the compound resulted in:
- Reduction in Depressive Behaviors : Behavioral tests such as the forced swim test and tail suspension test indicated significant reductions in immobility time, suggesting antidepressant-like effects.
- Anxiolytic Effects : In anxiety models, such as the elevated plus maze, treated animals exhibited increased exploratory behavior compared to controls .
Case Studies
A notable case study involved a cohort of patients diagnosed with major depressive disorder who were administered this compound over a 12-week period. The results indicated:
Chemical Reactions Analysis
Sulfonation and Sulfonyl Group Reactivity
The compound contains two sulfonyl groups: one attached to the 8-aza nitrogen and another at the C3 position. These groups are typically introduced via sulfonation reactions using sulfonyl chlorides under basic conditions .
Ring Functionalization and Substitution
The bicyclo[3.2.1]octane core supports electrophilic substitution and nucleophilic ring-opening under controlled conditions:
Electrophilic Aromatic Substitution (EAS)
The 5-fluoro-2-methoxyphenyl group undergoes EAS at the para position to the methoxy group. For example:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group (yield: ~65%) .
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives (yield: 70–75%) .
Nucleophilic Ring-Opening
Under strong acidic conditions (e.g., H₂SO₄, 100°C), the bicyclic ring opens to form linear sulfonamide derivatives.
Reduction of Sulfonyl Groups
The sulfonyl groups are resistant to standard reducing agents (e.g., LiAlH₄) but can be reduced to thioethers using PCl₅/Zn(Hg) :
\text{RSO}_2\text{R'} \xrightarrow{\text{PCl}_5/\text{Zn(Hg)}} \text{RSSR'} \quad (\text{yield: 55–60%})
Oxidation of Methoxy Groups
The 2-methoxyphenyl group is oxidized to a quinone structure using KMnO₄/H₂SO₄ (yield: 40–50%) .
Cross-Coupling Reactions
The phenylsulfonyl moiety participates in Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), enabling diversification of the aromatic ring (yield: 60–75%) .
Stability and Degradation
Comparison with Similar Compounds
(a) Fluorinated Aryl Sulfonyl Derivatives
- Target Compound: Substituents: 5-Fluoro-2-methoxyphenyl sulfonyl (position 8), phenylsulfonyl (position 3). Molecular Formula: C₂₀H₂₁FNO₅S₂. Molecular Weight: 438.5 g/mol (calculated).
- Analog 1: (1R,5S)-8-((4-Fluoro-2-Methylphenyl)Sulfonyl)-3-Methoxy-8-Azabicyclo[3.2.1]Octane Substituents: 4-Fluoro-2-methylphenyl sulfonyl (position 8), methoxy (position 3). Molecular Formula: C₁₅H₂₀FNO₃S. Molecular Weight: 313.4 g/mol.
- Analog 2: (1R,5S)-8-((2-Fluorophenyl)Sulfonyl)-3-(Methylsulfonyl)-8-Azabicyclo[3.2.1]Octane Substituents: 2-Fluorophenyl sulfonyl (position 8), methylsulfonyl (position 3). Molecular Formula: C₁₄H₁₈FNO₄S₂. Molecular Weight: 347.4 g/mol. Key Difference: Methylsulfonyl at position 3 increases hydrophilicity compared to phenylsulfonyl, which may affect metabolic stability.
(b) Non-Fluorinated Sulfonyl Derivatives
- Analog 3: [(1R,5S)-3-(Benzenesulfonyl)-8-Azabicyclo[3.2.1]Octan-8-yl]-[4-(Trifluoromethyl)Phenyl]Methanone Substituents: Benzenesulfonyl (position 3), 4-(trifluoromethyl)phenyl ketone (position 8). Molecular Formula: C₂₁H₂₁F₃N₂O₃S. Molecular Weight: 438.5 g/mol.
Functional Group Impact on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, and how can reaction conditions be controlled to improve yields?
- Methodology : Multi-step synthesis involving sulfonylation of the bicyclic core. Key steps include:
- Sulfonyl group introduction : Use of 5-fluoro-2-methoxybenzenesulfonyl chloride and phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .
- Stereochemical control : Optimize temperature (-10°C to 25°C) and reaction time (12–24 hrs) to preserve the (1R,5S) configuration. Monitor via TLC and HPLC .
- Critical parameters : Solvent choice (e.g., DMSO for polar intermediates) and stoichiometric ratios (1.2–1.5 equivalents of sulfonylating agents) to avoid byproducts .
Q. How can researchers confirm the stereochemistry and structural integrity of this compound?
- Analytical techniques :
- X-ray crystallography : Resolve the bicyclic framework and sulfonyl group orientations (e.g., torsion angles between 97.4–120.3° for similar analogs) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Bicyclic protons (δ 3.1–4.2 ppm, multiplet), aromatic protons (δ 6.8–7.9 ppm) .
- ¹³C NMR : Sulfonyl carbons (δ 110–120 ppm), quaternary bicyclic carbons (δ 50–60 ppm) .
- Computational validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian 09 at B3LYP/6-31G* level) .
Q. What methodologies are recommended for assessing purity and stability under storage conditions?
- Purity analysis :
- HPLC : Use C18 columns with acetonitrile/water gradients; retention time ~8.2 min (95% purity threshold) .
- Stability testing :
- Thermogravimetric analysis (TGA) : Degradation onset at 210°C, indicating thermal stability for room-temperature storage .
- Light sensitivity : Store in amber vials at -20°C; monitor via UV-Vis spectroscopy (λmax 275 nm) for photodegradation .
Advanced Research Questions
Q. How does the dual sulfonyl group arrangement influence interactions with biological targets, such as neurotransmitter receptors?
- Mechanistic insights :
- The 5-fluoro-2-methoxyphenyl group enhances hydrophobic interactions with acetylcholine receptor pockets (Ki ~15 nM for analogs), while the phenylsulfonyl moiety stabilizes hydrogen bonding with serine residues .
- Experimental design :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kon/koff) to recombinant receptors.
- Mutagenesis studies : Identify critical residues (e.g., Tyr-407 in mAChR) via alanine scanning .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of derivatives?
- Strategies :
- Molecular docking (AutoDock Vina) : Screen derivatives against crystallized receptor structures (PDB ID: 4AQ3) to prioritize synthesis .
- QSAR modeling : Use descriptors like LogP, polar surface area, and sulfonyl group torsion angles to correlate with IC50 values .
- Case study : A 2024 study optimized substituents at the 3-position, achieving a 10-fold increase in potency via meta-chloro substitution (R² = 0.89 for QSAR model) .
Q. How can conflicting reports on synthetic yields (30–70%) be resolved?
- Root cause analysis :
- Solvent effects : Lower yields in DMSO (30%) vs. acetonitrile (65%) due to competing side reactions .
- Catalyst optimization : Switching from NaH to KOtBu improves deprotonation efficiency (yield increase by 25%) .
- Mitigation : Use Design of Experiments (DoE) to map temperature, solvent, and catalyst interactions .
Q. What strategies enhance the compound’s application in polymer composites for biomedical devices?
- Material science integration :
- Composite fabrication : Blend with poly(lactic-co-glycolic acid) (PLGA) at 5–10 wt%; increases tensile strength by 40% and thermal stability (Tg from 55°C to 72°C) .
- Functional testing :
- In vitro biocompatibility : >90% cell viability in NIH/3T3 fibroblasts at 100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
